![molecular formula C18H17N7O2 B2772977 4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034383-44-1](/img/structure/B2772977.png)
4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H17N7O2 and its molecular weight is 363.381. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
The synthesis of complex heterocyclic compounds, including those with imidazole and pyrazole moieties, has been extensively explored. For instance, the work by Elmagd et al. (2017) involved using thiosemicarbazide derivatives as precursors for synthesizing a range of compounds with imidazole, oxadiazole, and other heterocyclic ring systems. These compounds were assessed for their antimicrobial activity, showcasing the versatility of heterocyclic compounds in developing potential therapeutic agents (Elmagd et al., 2017).
Antimicrobial and Antitubercular Activities
The design and synthesis of novel heterocyclic compounds have shown promise in antimicrobial and antitubercular applications. Notably, Shruthi et al. (2016) reported on benzimidazole–oxadiazole hybrid molecules with potent antimicrobial properties, including against Mycobacterium tuberculosis. These compounds displayed significant activity, with some showing greater potency than standard drugs, indicating their potential as novel therapeutic agents (Shruthi et al., 2016).
Antioxidant Properties
Research has also extended into the evaluation of the antioxidant properties of heterocyclic compounds. Bondock et al. (2016) synthesized a series of functionalized oxadiazoles and assessed their antioxidant activity. Some compounds exhibited excellent antioxidant properties and showed high protection against DNA damage, suggesting their potential in oxidative stress-related conditions (Bondock et al., 2016).
Corrosion Inhibition
The study of heterocyclic compounds has found applications in materials science, particularly in corrosion inhibition. Ammal et al. (2018) investigated the effect of oxadiazole derivatives on the corrosion inhibition of mild steel in acidic environments. Their findings suggested that these compounds effectively prevent corrosion, offering potential for industrial applications (Ammal et al., 2018).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-24-11-15(8-21-24)17-22-16(27-23-17)9-20-18(26)14-4-2-13(3-5-14)10-25-7-6-19-12-25/h2-8,11-12H,9-10H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUQXQDQQNHNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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